molecular formula C20H18F3N3O2 B6551534 [3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 1040676-28-5

[3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B6551534
CAS No.: 1040676-28-5
M. Wt: 389.4 g/mol
InChI Key: GTDDLLMZFNKWCQ-UHFFFAOYSA-N
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Description

[3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a trifluoromethyl group attached to a phenyl ring, coupled with a triazole moiety, adding to its chemical complexity and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Preparation: : The synthesis starts with the formation of the triazole ring, often through a cycloaddition reaction between an azide and an alkyne.

  • Subsequent Steps: : The synthesis progresses by introducing the [3-(trifluoromethyl)phenyl]methyl group and the 1-(4-ethylphenyl)-5-methyl moiety to the triazole ring via coupling reactions.

  • Reagents: : Common reagents include copper catalysts, solvents like dichloromethane, and specific base or acid conditions to drive the reactions.

Industrial Production Methods

In an industrial setting, scaling up involves optimizing these reactions for yield and purity, often using continuous flow reactors to ensure consistent production under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation to form various oxides or be reduced to simpler structures.

  • Substitution: : Given its functional groups, it can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Lithium aluminum hydride or hydrogenation conditions.

  • Substitution: : Nucleophiles such as amines, electrophiles like alkyl halides.

Major Products

Oxidative conditions might yield carboxylic acid derivatives, while reduction might produce corresponding alcohols or amines, depending on the specific conditions.

Scientific Research Applications

Chemistry

In chemistry, it serves as an intermediate in the synthesis of more complex molecules, contributing to the development of new materials or pharmaceuticals.

Biology

Its structure allows for interactions with biological molecules, making it useful in studying enzyme binding sites or cellular processes.

Medicine

Industry

In industry, it could be used in the development of novel polymers or as a starting material for the synthesis of agrochemicals.

Mechanism of Action

The compound's mechanism of action hinges on its ability to interact with specific molecular targets. The triazole ring, for instance, is known to bind with metal ions or enzymes, potentially inhibiting their activity or altering their behavior. Pathways involved may include enzyme inhibition, receptor binding, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • [3-(trifluoromethyl)phenyl]methyl 1-phenyl-1H-1,2,3-triazole-4-carboxylate: : Similar structure but lacks the 4-ethyl and 5-methyl groups.

  • Methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate: : Similar structure but lacks the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it unique compared to its counterparts. This can influence its biological activity and suitability in various applications.

That's a glimpse into [3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate! Intrigued? Always happy to dive deeper or chat about something new.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c1-3-14-7-9-17(10-8-14)26-13(2)18(24-25-26)19(27)28-12-15-5-4-6-16(11-15)20(21,22)23/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDDLLMZFNKWCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=CC(=CC=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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